2-(cyclopropanecarboxamido)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)oxazole-4-carboxamide
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Overview
Description
2-(cyclopropanecarboxamido)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropanecarboxamido)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)oxazole-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps may include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyclopropanecarboxamide group: This step may involve the reaction of cyclopropanecarboxylic acid with an amine to form the amide bond.
Attachment of the sulfonamide group: This can be done by reacting the phenyl ring with a sulfonyl chloride derivative.
Final assembly: The final compound is obtained by coupling the intermediate products under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopropanecarboxamido)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the oxazole ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its interactions with biological targets and its potential as a bioactive compound.
Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(cyclopropanecarboxamido)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)oxazole-4-carboxamide would depend on its specific biological activity. Generally, it may involve:
Molecular targets: Such as enzymes, receptors, or nucleic acids.
Pathways involved: The compound may modulate specific signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(cyclopropanecarboxamido)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)oxazole-4-carboxamide: can be compared with other oxazole derivatives or sulfonamide-containing compounds.
Examples: Other oxazole derivatives with similar structures or functional groups.
Uniqueness
Structural uniqueness: The combination of the oxazole ring, cyclopropanecarboxamide group, and sulfonamide moiety makes this compound unique.
Biological activity:
Properties
IUPAC Name |
2-(cyclopropanecarbonylamino)-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O6S/c1-10-11(2)23-30-18(10)24-31(27,28)14-7-5-13(6-8-14)20-17(26)15-9-29-19(21-15)22-16(25)12-3-4-12/h5-9,12,24H,3-4H2,1-2H3,(H,20,26)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVSURLIUWPYLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=COC(=N3)NC(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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